molecular formula C6H11NOS B6278992 1-isothiocyanato-3-methoxy-2-methylpropane CAS No. 1250225-78-5

1-isothiocyanato-3-methoxy-2-methylpropane

Cat. No.: B6278992
CAS No.: 1250225-78-5
M. Wt: 145.2
InChI Key:
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Description

1-Isothiocyanato-3-methoxy-2-methylpropane is a rare compound belonging to the class of isothiocyanates. It is characterized by its clear, colorless liquid form and pungent odor. This compound has garnered attention due to its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-3-methoxy-2-methylpropane is typically synthesized through the reaction of methyl isothiocyanate with methanol. This reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: . These methods are adapted to ensure safety, low toxicity, and high output rates.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-3-methoxy-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-Isothiocyanato-3-methoxy-2-methylpropane has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.

    Biology: It is used in studies investigating the biological activities of isothiocyanates, including their antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as an adjuvant in chemotherapy, particularly in enhancing the efficacy of cisplatin against resistant cancer cells.

    Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and properties.

Mechanism of Action

The mechanism of action of 1-isothiocyanato-3-methoxy-2-methylpropane involves its interaction with various molecular targets and pathwaysThis modification can lead to the inhibition of key enzymes involved in cellular processes, thereby exerting antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

  • Allyl isothiocyanate (AITC)
  • Benzyl isothiocyanate (BITC)
  • Phenyl isothiocyanate (PITC)
  • Phenyl ethyl isothiocyanate (PEITC)
  • Sulforaphane (SFN)
  • Moringin (MGN)

Comparison: 1-Isothiocyanato-3-methoxy-2-methylpropane is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to other isothiocyanates, it may exhibit different reactivity and biological activities, making it a valuable compound for specialized applications .

Properties

CAS No.

1250225-78-5

Molecular Formula

C6H11NOS

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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